molecular formula C9H12BrN B1330265 (4-Bromobenzyl)dimethylamine CAS No. 6274-57-3

(4-Bromobenzyl)dimethylamine

Cat. No. B1330265
CAS RN: 6274-57-3
M. Wt: 214.1 g/mol
InChI Key: RFEDQTSVZVRTGH-UHFFFAOYSA-N
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Description

“(4-Bromobenzyl)dimethylamine” is a chemical compound with the molecular formula C9H12BrN . It is used in various fields of research .


Molecular Structure Analysis

The molecular structure of “(4-Bromobenzyl)dimethylamine” consists of a benzyl group (a benzene ring attached to a CH2 group) substituted with a bromine atom at the 4-position. This benzyl group is further substituted with a dimethylamine functional group .


Physical And Chemical Properties Analysis

“(4-Bromobenzyl)dimethylamine” has a molecular weight of 214.10 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthetic Technology of Related Compounds : (4-Bromobenzyl)dimethylamine is a crucial intermediate in organic synthesis. It finds applications in medicine, pesticide, and chemical fields due to its versatility. An improved synthesis process involving methylene chloride as the solvent and dimethylamine hydrochloride as auxiliary material has been developed, highlighting its industrial and environmental significance (Wang Ling-ya, 2015).

  • Formation of Grignard Reagents : This compound can be used to form Grignard reagents, as shown in the reaction with magnesium in specific solvents like tetrahydrofuran. These reactions produce significant alcohols and ketones, which are pivotal in various chemical syntheses (J. Short, 1966).

  • Palladium-Catalyzed Reactions : The compound plays a role in palladium-catalyzed aminocarbonylation reactions. It's useful in the synthesis of aryl amides, a class of compounds with numerous pharmaceutical and chemical applications (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).

Analytical Chemistry and Spectroscopy

  • GC–MS and GC–IR Analysis : The compound is studied in the context of gas chromatographic and mass spectrometric analysis. It's involved in the synthesis of psychoactive substances, providing insights into analytical techniques necessary for forensic chemistry (Y. Abiedalla, Ahmad J. Almalki, J. Deruiter, C. Clark, 2021).

Photophysical and Photochemical Applications

  • Time-Resolved Emission Spectra Studies : This compound is used in studying the time-resolved emission spectra of stilbene derivatives. Such studies are crucial in understanding the photophysical properties of organic molecules, which have implications in materials science and photovoltaics (A. Kubicki, 2009).

Applications in Crystallography

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented. It is recommended to use only in well-ventilated areas and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDQTSVZVRTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978379
Record name 1-(4-Bromophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978379
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Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobenzyl)dimethylamine

CAS RN

6274-57-3
Record name 4-Bromo-N,N-dimethylbenzenemethanamine
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Record name 6274-57-3
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Record name 1-(4-Bromophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
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Record name 4-Bromo-N,N-dimethylbenzylamine
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Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (20 g, 80.65 mmol, 1.00 equiv), dimethylamine (13.20 g, 96.80 mmol, 1.20 equiv, 33%) and potassium carbonate (13.36 g, 96.81 mmol, 1.20 equiv) in ethanol (200 mL) was stirred overnight at 50° C. The solid material was removed by filtration and the filtrate was concentrated under vacuum. The residue was dissolved in 200 mL of water and extracted with 3×200 mL of dichloromethane. The combined organic layer was washed with 3×200 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with dichloromethane/methanol (20:1) to give 10 g (58%) of (4-bromophenyl)-N,N-dimethylmethanamine as a yellow oil. LC-MS: (ES, m/z): 255 [M+CH3CN+H]+, 214 [M+H]+, 169.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
13.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with argon atmosphere. Into the flask, iron complex A (1.0 mg, 0.002 mmol) was admitted as catalyst and dissolved in toluene (0.5 mL). To the solution, 1,2-bis(dimethylsilyl)benzene (475 μL) was added through a syringe, and N,N-dimethyl-4-bromobenzamide (228 mg, 1.0 mmol) was added. The solution was stirred at 100° C. for 30 minutes. Toluene was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (20/1) as developing solvent, obtaining N,N-dimethyl-4-bromobenzylamine (184 mg, 0.86 mmol, 86%). The results are shown as Entry 2 in Table 5. The resulting amine was identified for geometry by 1H and 13C-NMR spectroscopy and IR spectroscopy.
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

At 5° C. 4-bromobenzylbromide (100 g, 402 mmol) in 100 mL DMF is added to a mixture of dimethylamine (40% in water, 150 mL, 1.33 mol). After 0.5 h stirring at RT, 6 M aqueous HCl is added and the reaction mixture is extracted with diethyl ether. The combined organic phases are washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue is purified by vacuum distillation (bp 58° C. at 2 mbar). Yield: 77.6 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2M Ethanolic dimethylamine solution (30 ml) was added to a solution of 4-bromobenzyl bromide (5 g) in DMF (20 ml). The mixture was stirred at ambient temperature for 18 h and was then partitioned between ethyl acetate and saturated aqueous sodium hydrogen carbonate solution. The organic phase was dried, evaporated and purified by column chromatography, eluting with a gradient of 0 to 5% methanol in DCM to yield the product as a clear oil. MS (M+H)+ 214. 1H NMR (CDCl3) 2.21 (s, 6H), 3.35 (s, 2H), 7.18 (d, 2H), 7.43 (d, 2H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromobenzyl)dimethylamine
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(4-Bromobenzyl)dimethylamine

Citations

For This Compound
9
Citations
AD Mohanty, YB Lee, L Zhu, MA Hickner… - Macromolecules, 2014 - ACS Publications
Of the polymer materials investigated as anion exchange membranes, trimethylbenzylammonium-containing polysulfones are the most extensively studied. They are …
Number of citations: 105 pubs.acs.org
SF Nielsen, M Larsen, T Boesen… - Journal of medicinal …, 2005 - ACS Publications
This paper describes how the introduction of “cationic” aliphatic amino groups in the chalcone scaffold results in potent antibacterial compounds. It is shown that the most favorable …
Number of citations: 203 pubs.acs.org
J Ruiz, V Rodríguez, N Cutillas, A Espinosa… - Journal of Inorganic …, 2011 - Elsevier
The novel steroidal carrier ligand 17-α-[4′-ethynyl-dimethylbenzylamine]-17-β-testosterone (ET-dmba 1) and the steroid — C,N-chelate platinum(II) derivatives [Pt(ET-dmba)Cl(L)] (L = …
Number of citations: 52 www.sciencedirect.com
A Zamora, SA Pérez, M Rothemund… - … A European Journal, 2017 - Wiley Online Library
A series of new organometallic Pt II complexes of the type [Pt(C^N)Cl(DMSO)] (C^N=N,N‐dimethyl‐1‐(2‐aryl)methanamine‐κ 2 C2,N; aryl=phenyl 2 a, biphenyl 2 b, p‐terphenyl 2 c, …
SH Weisbrod - 2010 - kops.uni-konstanz.de
The defined labelling of DNA with functional moieties is a difficult task. An interesting approach is the postsynthetic labelling method, in which small reactive anchors are incorporated …
Number of citations: 5 kops.uni-konstanz.de
F Le Bideau, S Dagorne - Chemical reviews, 2013 - ACS Publications
Since the initial reports on steroid-bearing transition-metal complexes in the 1960s, interest for such functionalized species has remained steady over the past 50 years. Though early …
Number of citations: 47 pubs.acs.org
W Khan - 2019 - search.proquest.com
The synthesis of multiblock anion exchange membranes (AEMs) by chemical modification is a relatively new concept. One of the ionomer modification limits is mechanical stability since …
Number of citations: 1 search.proquest.com
HW Pinnick - Oxidation: Selectivity, Strategy & Efficiency in …, 1992 - books.google.com
… For example, 4-bromobenzyldimethylamine gives a 60% yield of 4-bromobenzaldehyde. Only six cases were reported, with both dimethylamino and diethylamino groups undergoing …
Number of citations: 1 books.google.com
DC Braddock, JJP Peyralans - Tetrahedron, 2005 - Elsevier
Five, six and seven-membered silasultones can be conveniently prepared in good yield by dehydrative cyclisation of siloxane disulphonic acids. The siloxanes are prepared by …
Number of citations: 13 www.sciencedirect.com

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